molecular formula C24H19N7OS B257111 ethyl 2-(3-{[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether

ethyl 2-(3-{[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether

Cat. No. B257111
M. Wt: 453.5 g/mol
InChI Key: ZSQADOTZOFZCTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-{[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether is a chemical compound that has been synthesized for scientific research purposes. It is a complex molecule that has been studied for its potential use in various fields, including medicine and agriculture.

Scientific Research Applications

Ethyl 2-(3-{[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether has been studied for its potential use in various scientific research applications. It has been found to have antimicrobial properties and has been studied for its potential use in the development of new antibiotics. It has also been studied for its potential use in the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-{[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether is not fully understood. However, it is believed to work by inhibiting the growth of bacteria and cancer cells.
Biochemical and Physiological Effects:
Ethyl 2-(3-{[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and cancer cells, and has also been found to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 2-(3-{[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether in lab experiments include its potential as a new antibiotic and its potential use in the treatment of cancer and other diseases. However, there are also limitations to its use in lab experiments, including the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the use of Ethyl 2-(3-{[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether. These include further research into its potential use as a new antibiotic, as well as its potential use in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
In conclusion, Ethyl 2-(3-{[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether is a complex molecule that has been synthesized for scientific research purposes. It has been studied for its potential use in various fields, including medicine and agriculture. While its mechanism of action and potential side effects are not fully understood, it has been found to have antimicrobial properties and potential use in the treatment of cancer and other diseases. Further research is needed to fully understand its potential and limitations.

Synthesis Methods

The synthesis of Ethyl 2-(3-{[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether involves several steps. The first step involves the preparation of 2-(2-pyridinyl)-1H-benzimidazole, which is then reacted with 6-chloro-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole to form 3-{[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. This compound is then reacted with 4-bromoanisole in the presence of a palladium catalyst to form Ethyl 2-(3-{[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether.

properties

Product Name

ethyl 2-(3-{[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether

Molecular Formula

C24H19N7OS

Molecular Weight

453.5 g/mol

IUPAC Name

6-(2-ethoxyphenyl)-3-[(2-pyridin-2-ylbenzimidazol-1-yl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C24H19N7OS/c1-2-32-20-13-6-3-9-16(20)23-29-31-21(27-28-24(31)33-23)15-30-19-12-5-4-10-17(19)26-22(30)18-11-7-8-14-25-18/h3-14H,2,15H2,1H3

InChI Key

ZSQADOTZOFZCTA-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)CN4C5=CC=CC=C5N=C4C6=CC=CC=N6

Canonical SMILES

CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)CN4C5=CC=CC=C5N=C4C6=CC=CC=N6

Origin of Product

United States

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